molecular formula C4H9N3 B8752420 1-Isopropylhydrazinecarbonitrile CAS No. 58605-87-1

1-Isopropylhydrazinecarbonitrile

Cat. No.: B8752420
CAS No.: 58605-87-1
M. Wt: 99.13 g/mol
InChI Key: VRPHXQGTAUWCFZ-UHFFFAOYSA-N
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Description

1-Isopropylhydrazinecarbonitrile is a nitrile-containing compound featuring an isopropyl group attached to a hydrazine backbone. It is listed in commercial catalogs as a fine chemical or pharmaceutical intermediate, suggesting its utility in organic synthesis or drug development .

Properties

CAS No.

58605-87-1

Molecular Formula

C4H9N3

Molecular Weight

99.13 g/mol

IUPAC Name

amino(propan-2-yl)cyanamide

InChI

InChI=1S/C4H9N3/c1-4(2)7(6)3-5/h4H,6H2,1-2H3

InChI Key

VRPHXQGTAUWCFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropylhydrazinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of hydrazinecarbonitrile, 1-(1-methylethyl)- often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Isopropylhydrazinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and pressures .

Major Products Formed

Scientific Research Applications

1-Isopropylhydrazinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrazinecarbonitrile, 1-(1-methylethyl)- involves its interaction with molecular targets through its hydrazine and carbonitrile groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Core Structural Features

  • 1-Isopropylhydrazinecarbonitrile : Contains a hydrazine (-NH-NH₂) group linked to a nitrile (-C≡N) and an isopropyl substituent.
  • Analogous Compounds: 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile (C₁₁H₁₁N₃S): Incorporates a pyrazole ring and thiophene group, enhancing aromaticity and electronic diversity . 1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂): Combines a piperidine ring with a cyclohexane-carbonitrile moiety, increasing steric bulk and lipophilicity . 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile (C₁₆H₂₄N₂O₂S): Features sulfonyl and cyclopropyl groups, influencing solubility and metabolic stability .

Functional Group Impact

  • Nitrile Group : Common across all compounds, enabling nucleophilic additions (e.g., with Grignard reagents) or reductions to amines.
  • Hydrazine vs. Heterocycles : The hydrazine group in this compound offers bifunctional reactivity (basic -NH- and nucleophilic -NH₂), whereas pyrazole or piperidine rings in analogs provide rigid scaffolds for target binding .

Physicochemical Properties and Stability

Compound Molecular Formula Molecular Weight Physical State Stability Notes
This compound C₄H₉N₃ 99.14 g/mol Likely liquid/oil Susceptible to hydrolysis
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ 192.3 g/mol Crystalline solid Stable at -20°C for ≥5 years
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 g/mol Liquid Limited toxicological data

Key Observations :

  • Stability: Cyclohexane-linked nitriles (e.g., 1-Piperidinocyclohexanecarbonitrile) exhibit higher thermal stability due to steric protection of the nitrile group .
  • Reactivity : Hydrazine derivatives like this compound may undergo condensation reactions with aldehydes/ketones, as seen in pyrimidine-carbonitrile syntheses .

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